molecular formula C12H12F3N5 B2455923 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2310145-78-7

4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B2455923
CAS RN: 2310145-78-7
M. Wt: 283.258
InChI Key: UNJAYBXNGICNDA-UHFFFAOYSA-N
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Description

The compound “4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains several interesting functional groups . It has a pyrazole group (a five-membered ring with two nitrogen atoms), an azetidine group (a four-membered ring with one nitrogen atom), and a pyrimidine group (a six-membered ring with two nitrogen atoms). The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings . These rings would likely contribute to the overall stability of the molecule and could potentially be involved in its interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of several different functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical-chemical properties, its reactivity, and its potential biological effects . Without more specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use . If it were being investigated as a potential drug, future research could involve optimizing its structure to improve its efficacy and safety, investigating its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c13-12(14,15)10-4-11(17-8-16-10)19-5-9(6-19)7-20-3-1-2-18-20/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAYBXNGICNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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